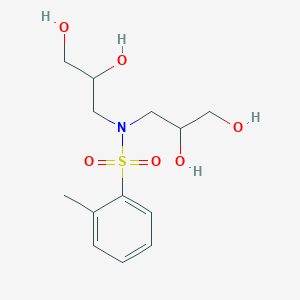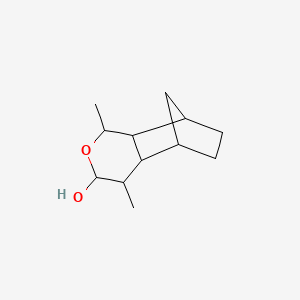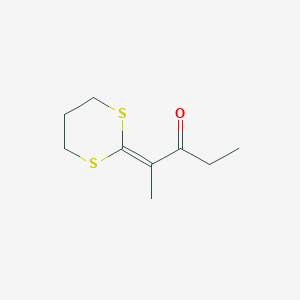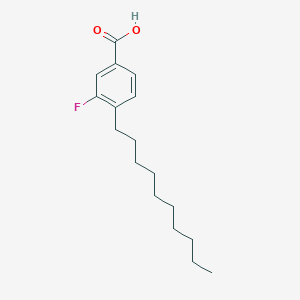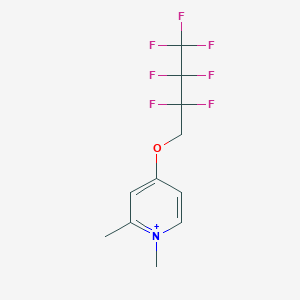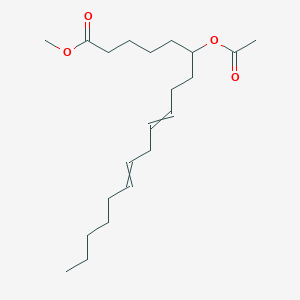
Methyl 6-(acetyloxy)octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(acetyloxy)octadeca-9,12-dienoate is a chemical compound with the molecular formula C21H36O4. It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of an ester group and an acetyloxy group attached to the octadecadienoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetyloxy)octadeca-9,12-dienoate typically involves the esterification of linoleic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(acetyloxy)octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(acetyloxy)octadeca-9,12-dienoate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studying the effects of fatty acid derivatives on cellular processes.
Medicine: Investigating its potential as a therapeutic agent due to its anti-inflammatory properties.
Industry: Used in the formulation of cosmetics and skincare products for its emollient properties.
Wirkmechanismus
The mechanism of action of Methyl 6-(acetyloxy)octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into the lipid bilayer, affecting membrane fluidity and signaling pathways. It also acts as a substrate for enzymes like lipases, which hydrolyze the ester bond to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 9,12-octadecadienoate: A similar compound without the acetyloxy group.
Methyl linoleate: Another derivative of linoleic acid with similar properties.
Uniqueness
Methyl 6-(acetyloxy)octadeca-9,12-dienoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional modifications and interactions that are not possible with simpler derivatives like Methyl 9,12-octadecadienoate.
Eigenschaften
CAS-Nummer |
137052-52-9 |
|---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
methyl 6-acetyloxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C21H36O4/c1-4-5-6-7-8-9-10-11-12-13-16-20(25-19(2)22)17-14-15-18-21(23)24-3/h8-9,11-12,20H,4-7,10,13-18H2,1-3H3 |
InChI-Schlüssel |
QRRBSTUAHZJKKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCC(CCCCC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
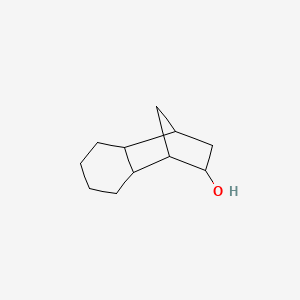
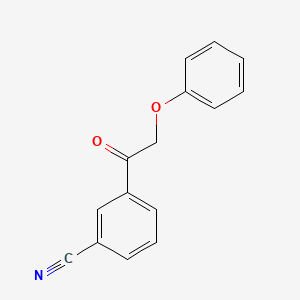
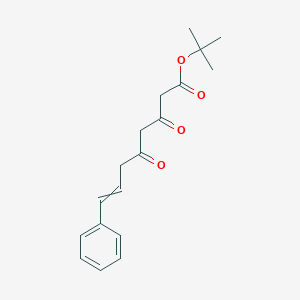
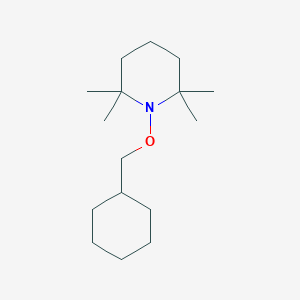
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

